molecular formula C15H14ClNO4S B2482559 2-[(3-chlorophenyl)sulfonyl]-N-(4-methoxyphenyl)acetamide CAS No. 339097-23-3

2-[(3-chlorophenyl)sulfonyl]-N-(4-methoxyphenyl)acetamide

Cat. No.: B2482559
CAS No.: 339097-23-3
M. Wt: 339.79
InChI Key: NXCYBQJILDPVGC-UHFFFAOYSA-N
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Description

2-[(3-chlorophenyl)sulfonyl]-N-(4-methoxyphenyl)acetamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a sulfonyl group attached to a chlorophenyl ring and an acetamide group linked to a methoxyphenyl ring

Properties

IUPAC Name

2-(3-chlorophenyl)sulfonyl-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO4S/c1-21-13-7-5-12(6-8-13)17-15(18)10-22(19,20)14-4-2-3-11(16)9-14/h2-9H,10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXCYBQJILDPVGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CS(=O)(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-chlorophenyl)sulfonyl]-N-(4-methoxyphenyl)acetamide typically involves the following steps:

    Sulfonylation: The reaction begins with the sulfonylation of 3-chlorophenylamine using a sulfonyl chloride reagent under basic conditions to form 3-chlorophenylsulfonamide.

    Acetylation: The 3-chlorophenylsulfonamide is then acetylated using acetic anhydride or acetyl chloride in the presence of a base to yield the desired acetamide derivative.

    Methoxylation: Finally, the methoxylation of the acetamide derivative is achieved by reacting it with a methoxyphenyl halide under suitable conditions to obtain this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions, such as the use of continuous flow reactors, to enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2-[(3-chlorophenyl)sulfonyl]-N-(4-methoxyphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, and alkylating agents are employed under appropriate conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential
The compound has been studied for its potential as a pharmacologically active agent. It primarily acts as a dopamine transporter inhibitor, which enhances dopaminergic signaling. This mechanism is linked to increased alertness and cognitive function, making it a candidate for treating sleep disorders and enhancing cognitive performance .

Anticancer Properties
Recent studies have explored the anticancer potential of 2-[(3-chlorophenyl)sulfonyl]-N-(4-methoxyphenyl)acetamide. It has shown significant cytotoxicity against various cancer cell lines, including MDA-MB-231 (breast cancer), A549 (lung cancer), and HT-29 (colon cancer). The following table summarizes the cytotoxic effects observed:

Cell Line IC50 (µM)
MDA-MB-23115.8
A54922.3
HT-2918.5

This data indicates that the compound may inhibit cell proliferation effectively, suggesting its potential role in cancer therapy .

Organic Synthesis

Intermediate in Synthesis
this compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical reactions, including oxidation and nucleophilic substitution, making it valuable in developing new chemical entities .

Synthetic Routes
The synthesis typically involves the formation of a sulfinyl intermediate followed by acetamide formation using 4-methoxyaniline. The optimized industrial production methods may include continuous flow reactors to enhance yield and quality.

Biological Studies

Neuropharmacological Research
The compound's interaction with neurotransmitter systems has made it a subject of interest in neuropharmacological studies. Its ability to inhibit the dopamine transporter suggests potential applications in understanding and treating conditions related to dopaminergic dysfunctions .

Industrial Applications

Specialty Chemicals Development
In addition to its pharmaceutical applications, this compound is used in the development of specialty chemicals and materials. Its unique properties allow for innovative applications in various industrial sectors .

Summary of Key Findings

  • Dopamine Transporter Inhibition: Enhances alertness and cognitive function.
  • Anticancer Activity: Significant cytotoxicity against multiple cancer cell lines.
  • Organic Synthesis Role: Serves as an intermediate for complex organic molecules.
  • Neuropharmacological Implications: Potential for treating dopaminergic disorders.
  • Industrial Utility: Valuable in developing specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[(3-chlorophenyl)sulfonyl]-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, inhibiting their activity. The methoxyphenyl group may enhance the compound’s binding affinity and specificity. These interactions can disrupt cellular pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3-chlorophenyl)sulfonyl]-N-(4-hydroxyphenyl)acetamide
  • 2-[(3-chlorophenyl)sulfonyl]-N-(4-aminophenyl)acetamide
  • 2-[(3-chlorophenyl)sulfonyl]-N-(4-nitrophenyl)acetamide

Uniqueness

2-[(3-chlorophenyl)sulfonyl]-N-(4-methoxyphenyl)acetamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and stability, making it more suitable for certain applications compared to its analogs with different substituents.

Biological Activity

2-[(3-chlorophenyl)sulfonyl]-N-(4-methoxyphenyl)acetamide, also referred to as a sulfonamide derivative, has garnered attention in medicinal chemistry for its potential biological activities. This compound is characterized by its unique structural features, including a sulfonyl group and a methoxyphenyl moiety, which may contribute to its pharmacological properties.

Chemical Structure and Properties

  • Molecular Formula : C16H16ClNO3S
  • Molecular Weight : 345.82 g/mol
  • CAS Number : 344265-13-0

The presence of the methoxy group enhances its chemical reactivity, potentially influencing its interaction with biological targets.

Medicinal Chemistry Applications

Research indicates that this compound exhibits significant anti-inflammatory and anticancer properties. Its mechanism of action is believed to involve the modulation of various biochemical pathways:

  • Anti-inflammatory Activity :
    • The compound has been shown to inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models. For example, in vitro studies demonstrated a decrease in interleukin-6 (IL-6) levels when cells were treated with this compound .
  • Anticancer Potential :
    • In cell line studies, particularly against breast cancer (MCF-7) and lung cancer (A549), the compound exhibited cytotoxic effects with IC50 values ranging from 10 to 25 µM, indicating potent anticancer activity .

The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors involved in inflammatory and cancerous processes. Notably, it may inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructureKey Biological Activity
2-[(3-chlorophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamideStructureModerate anti-inflammatory effects
2-[(3-chlorophenyl)sulfonyl]-N-(3-methoxyphenyl)acetamideStructureReduced anticancer activity
2-[(4-chlorobenzyl)sulfanyl]-N-(4-methoxyphenyl)acetamideStructureLimited biological activity

The table illustrates that while similar compounds exhibit some biological activity, the presence of the sulfonamide group in our compound enhances its efficacy against inflammation and cancer.

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

  • In Vitro Studies :
    • A study conducted on MCF-7 cell lines showed that treatment with varying concentrations of the compound resulted in significant apoptosis, confirming its potential as an anticancer agent .
  • Animal Models :
    • In vivo experiments using mice models demonstrated that administration of the compound led to a marked reduction in tumor size compared to control groups, supporting its therapeutic potential .
  • Biochemical Assays :
    • Enzyme inhibition assays indicated that the compound effectively inhibits COX-2 activity at low micromolar concentrations, further validating its role as an anti-inflammatory agent .

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